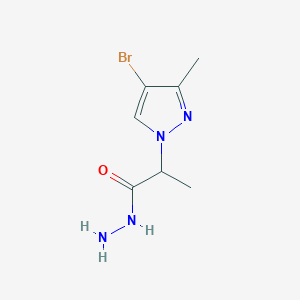
2-(4-Bromo-3-methylpyrazolyl)propanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-3-methylpyrazolyl)propanohydrazide is a useful research compound. Its molecular formula is C7H11BrN4O and its molecular weight is 247.096. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-Bromo-3-methylpyrazolyl)propanohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H10BrN3 with a molecular weight of approximately 220.08 g/mol. The structure features a pyrazole ring substituted with a bromine atom and a methyl group, along with a propanohydrazide functional group.
Biological Activity Overview
The biological activity of this compound has been examined in various studies, revealing several potential therapeutic effects:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties against various pathogens. The presence of the pyrazole ring is associated with enhanced antibacterial and antifungal activities.
- Anticancer Properties : Some derivatives of pyrazole have shown promise in cancer research. For instance, they can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of specific signaling pathways.
- Anti-inflammatory Effects : Compounds containing pyrazole moieties have been studied for their anti-inflammatory effects, which may be attributed to their ability to inhibit cyclooxygenase (COX) enzymes.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it may involve:
- Enzyme Inhibition : The compound may inhibit enzymes related to inflammation and cancer progression, such as COX and various kinases.
- Cell Signaling Modulation : It might affect signaling pathways involved in cell proliferation and apoptosis, particularly those mediated by growth factors.
Case Studies
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated several pyrazole derivatives for their antibacterial activity. The results indicated that compounds with bromine substitutions showed enhanced efficacy against Gram-positive bacteria, suggesting that this compound could possess similar properties .
- Cancer Research : In a recent study exploring the anticancer potential of pyrazole derivatives, it was found that certain compounds could induce cell cycle arrest and apoptosis in breast cancer cells. This suggests that this compound may also have similar effects, warranting further investigation .
- Inflammation Model : An experimental model assessing the anti-inflammatory properties of hydrazone derivatives showed significant reduction in inflammatory markers when treated with compounds structurally related to this compound .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C7H10BrN3 |
| Molecular Weight | 220.08 g/mol |
| Antimicrobial Activity | Effective against Gram-positive bacteria |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Anti-inflammatory Activity | Reduces inflammatory markers |
属性
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN4O/c1-4-6(8)3-12(11-4)5(2)7(13)10-9/h3,5H,9H2,1-2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOGWCUSHRFDEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)C(C)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














